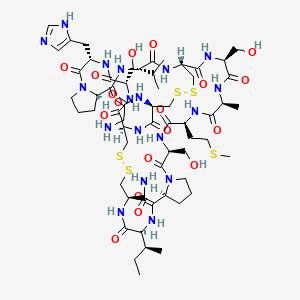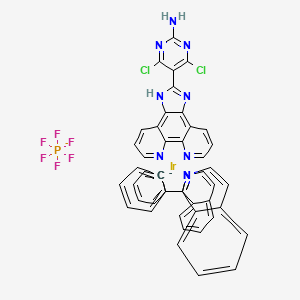
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2 is a peptide consisting of a sequence of amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of peptides like this one is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting parameters like temperature, solvent, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Site-directed mutagenesis using specific reagents for amino acid replacement.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this peptide can be used to study peptide bond formation, stability, and interactions . It serves as a model compound for understanding the principles of peptide chemistry.
Biology
In biology, this peptide is used to investigate protein folding, enzyme-substrate interactions, and cellular signaling pathways . It can also be employed in studies related to antimicrobial activity and immune response .
Medicine
In medicine, peptides like this one are explored for their potential as therapeutic agents . They can be used in the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industry, this peptide finds applications in the development of biosensors, diagnostic tools, and as a component in cosmetic formulations .
Mecanismo De Acción
The mechanism of action of this peptide involves its interaction with specific molecular targets . The peptide can bind to receptors, enzymes, or other proteins, modulating their activity. The cysteine residues play a crucial role in forming disulfide bonds, which stabilize the peptide’s structure and enhance its binding affinity. The histidine and serine residues are often involved in catalytic activities, contributing to the peptide’s biological functions.
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-OH: Similar structure but with a carboxyl group at the C-terminus.
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-OMe: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2 lies in its amide group at the C-terminus , which can influence its stability, solubility, and biological activity. The presence of multiple cysteine residues allows for the formation of disulfide bonds , which are essential for maintaining the peptide’s three-dimensional structure and function.
Propiedades
Fórmula molecular |
C58H92N18O18S5 |
|---|---|
Peso molecular |
1489.8 g/mol |
Nombre IUPAC |
(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-9-[(2S)-butan-2-yl]-18,27,45-tris(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-24-methyl-21-(2-methylsulfanylethyl)-8,11,17,20,23,26,29,32,35,41,44,47,49-tridecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,16,19,22,25,28,31,34,40,43,46,48-tridecazatetracyclo[28.17.7.012,16.036,40]tetrapentacontane-6-carboxamide |
InChI |
InChI=1S/C58H92N18O18S5/c1-7-28(4)44-56(92)70-36(45(60)81)22-96-98-24-38-51(87)68-34(20-78)49(85)66-32(16-30-18-61-26-62-30)57(93)75-13-8-10-40(75)53(89)73-43(27(2)3)55(91)72-39(25-99-97-23-37(50(86)71-38)64-42(80)17-59)52(88)67-33(19-77)48(84)63-29(5)46(82)65-31(12-15-95-6)47(83)69-35(21-79)58(94)76-14-9-11-41(76)54(90)74-44/h18,26-29,31-41,43-44,77-79H,7-17,19-25,59H2,1-6H3,(H2,60,81)(H,61,62)(H,63,84)(H,64,80)(H,65,82)(H,66,85)(H,67,88)(H,68,87)(H,69,83)(H,70,92)(H,71,86)(H,72,91)(H,73,89)(H,74,90)/t28-,29-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |
Clave InChI |
XYNXUMFICNCKEN-LBSPCVAOSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CO)CCSC)C)CO)C(C)C)CC5=CN=CN5)CO)C(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)CO)CCSC)C)CO)C(C)C)CC5=CN=CN5)CO)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)



![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)






